molecular formula C14H19NO4S2 B2569115 Methyl 2-((1-(benzylsulfonyl)pyrrolidin-3-yl)thio)acetate CAS No. 2034472-01-8

Methyl 2-((1-(benzylsulfonyl)pyrrolidin-3-yl)thio)acetate

Cat. No. B2569115
CAS RN: 2034472-01-8
M. Wt: 329.43
InChI Key: IYECDCSKCHKKON-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves the use of pyrrolidine, a five-membered ring with nitrogen heterocycles . Pyrrolidine is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The synthesis strategies used can involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of similar compounds is characterized by the pyrrolidine ring and its derivatives . The pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve the use of organoboron compounds, which are highly valuable building blocks in organic synthesis . These compounds can be converted into a broad range of functional groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds are often influenced by the pyrrolidine ring . The physicochemical parameters of pyrrolidine are often compared with the parent aromatic pyrrole and cyclopentane .

Scientific Research Applications

Medicinal Chemistry and Pharmacology

The γ-lactam skeleton, found in 1,5-substituted pyrrolidin-2-ones, plays a crucial role in many biologically active molecules. Specifically, 1,5-diarylpyrrolidin-2-ones (or 5-aryl-1-benzylpyrrolidones) exhibit significant potential in pharmacology and medicinal chemistry. These compounds have been investigated as:

Synthetic Chemistry and Methodology

The synthetic route to 1,5-substituted pyrrolidin-2-ones involves the Lewis acid-catalyzed opening of donor–acceptor cyclopropanes with primary amines (including anilines and benzylamines). The subsequent in situ lactamization and dealkoxycarbonylation lead to the desired products. This method is versatile, accommodating various donor–acceptor cyclopropanes and primary amines .

Nitrogen-Containing Polycyclic Compounds

The resulting di- and trisubstituted pyrrolidin-2-ones serve as valuable intermediates. Researchers can further utilize them to synthesize nitrogen-containing polycyclic compounds. Notably, benz[g]indolizidine derivatives, relevant to medicinal chemistry and pharmacology, can be accessed through subsequent transformations .

Flow Synthesis and Green Chemistry

While not directly related to this compound, the concept of flow synthesis is worth mentioning. Researchers have developed expedited and convenient methods for synthesizing various pyridines, including α-methylated pyridines, using continuous flow setups. These approaches offer greener alternatives to conventional batch reactions .

Isotopically Labeled Derivatives

For isotopic labeling studies, consider incorporating isotopes like carbon-13 (13C) into the structure. For instance, racemic nicotine-1,2’,3’,4’,5’,6’-13C6 has been synthesized for research purposes .

Mechanism of Action

The mechanism of action of similar compounds often involves the interaction with target proteins . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Future Directions

The future directions in the study of similar compounds often involve the design of new pyrrolidine compounds with different biological profiles . This work can guide medicinal chemists to the best approach in the design of these compounds .

properties

IUPAC Name

methyl 2-(1-benzylsulfonylpyrrolidin-3-yl)sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4S2/c1-19-14(16)10-20-13-7-8-15(9-13)21(17,18)11-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYECDCSKCHKKON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1CCN(C1)S(=O)(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-((1-(benzylsulfonyl)pyrrolidin-3-yl)thio)acetate

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